molecular formula C15H13FN2O4 B6394008 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95% CAS No. 1261975-06-7

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%

Cat. No. B6394008
CAS RN: 1261975-06-7
M. Wt: 304.27 g/mol
InChI Key: UEISAWAJRAGDAM-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid (2-Amino-5-FENCA) is a synthetic compound with a wide range of applications in scientific research and lab experiments. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods, and is composed of a fluorophenyl ring attached to an amino acid chain. 2-Amino-5-FENCA has been extensively studied in recent years due to its unique properties and potential applications in drug design, biochemistry, and physiology.

Scientific Research Applications

2-Amino-5-FENCA has been used in various scientific research applications, including drug design, biochemistry, and physiology. It has been used as a ligand for the binding of proteins and other biomolecules, as well as a substrate for enzymatic reactions. In addition, it has been used as a tool to study the structure and function of enzymes, as well as to study the interactions between proteins, nucleic acids, and other molecules.

Mechanism of Action

2-Amino-5-FENCA binds to proteins and other biomolecules through hydrogen bonding and other non-covalent interactions. It can also bind to metal ions, such as Zn2+ and Cu2+, and can act as a substrate for enzymatic reactions.
Biochemical and Physiological Effects
2-Amino-5-FENCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phospholipase A2 and lipoxygenase. In addition, it has been shown to inhibit the activity of certain proteins, including cyclooxygenase and thromboxane synthase. It has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

2-Amino-5-FENCA has several advantages for use in lab experiments. It is relatively stable, easy to synthesize, and can be used in a variety of different experiments. However, it is also limited in its applications due to its relatively low solubility in water and other organic solvents.

Future Directions

There are several potential future directions for 2-Amino-5-FENCA. It could be used as a tool to study the structure and function of proteins, as well as to develop new drugs or therapeutics. In addition, it could be used to study the interactions between proteins and other molecules, such as nucleic acids. It could also be used to study the biochemical and physiological effects of other compounds, such as hormones and neurotransmitters. Finally, it could be used to develop new methods for synthesizing other compounds, such as derivatives of nicotinic acid.

Synthesis Methods

2-Amino-5-FENCA can be synthesized using several different methods. The most common method is the condensation reaction of nicotinic acid and ethyl 4-fluorobenzoate, followed by the hydrolysis of the resulting ester. This reaction yields 2-Amino-5-FENCA in a 95% purity. Other methods include the use of a Grignard reagent, the reaction of nicotinic acid with ethyl 4-fluorobenzoate and sodium hydroxide, and the reaction of nicotinic acid with ethyl 4-fluorobenzoate and an organic base.

properties

IUPAC Name

2-amino-5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-2-22-15(21)10-4-3-8(6-12(10)16)9-5-11(14(19)20)13(17)18-7-9/h3-7H,2H2,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEISAWAJRAGDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688311
Record name 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-06-7
Record name 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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